

# Application Notes and Protocols for the Synthesis and Purification of Cerebrocrast

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## Compound of Interest

Compound Name: Cerebrocrast

Cat. No.: B10782560

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These application notes provide detailed protocols for the synthesis and purification of **Cerebrocrast** for laboratory use. **Cerebrocrast** is a 1,4-dihydropyridine derivative recognized for its neuroprotective and cognitive-enhancing properties.[1][2][3] The methodologies outlined below are based on the principles of Hantzsch dihydropyridine synthesis, a common and efficient method for creating this class of compounds.[3][4][5]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Cerebrocrast** is provided in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>35</sub> F <sub>2</sub> NO <sub>7</sub>	[6][7]
Molecular Weight	511.6 g/mol	[1][6]
IUPAC Name	bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	[6]
CAS Number	118790-71-9	[6][7]
Appearance	White to off-white crystalline solid	[2]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)	[1]

## Experimental Protocols

### Protocol 1: Synthesis of Cerebrocrast via Hantzsch Condensation

This protocol describes the synthesis of **Cerebrocrast** through a one-pot Hantzsch condensation reaction. This method involves the reaction of an aldehyde, a β-ketoester, and an ammonia source. Microwave irradiation can be employed to accelerate the reaction and improve yields.[1]

#### Materials and Reagents:

- 2-(Difluoromethoxy)benzaldehyde
- bis(2-propoxyethyl) 3-aminocrotonate (or ethyl acetoacetate and ammonium hydroxide)
- Ethanol (absolute)

- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask
- Reflux condenser
- Microwave reactor (optional)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

Procedure:

- **Reactant Preparation:** In a round-bottom flask, dissolve 2-(difluoromethoxy)benzaldehyde (1 equivalent) and bis(2-propoxyethyl) 3-aminocrotonate (2 equivalents) in absolute ethanol.
- **Acid Catalyst:** Add a catalytic amount of glacial acetic acid to the mixture.
- **Conventional Heating:**
  - Attach a reflux condenser and place the flask in a heating mantle or oil bath.
  - Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours, with continuous stirring.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Microwave-Assisted Synthesis (Alternative):**
  - Place the sealed reaction vessel in a microwave reactor.
  - Set the temperature to 80-120°C and irradiate for 5-15 minutes.<sup>[1]</sup>
  - Monitor the pressure and temperature throughout the reaction.
- **Isolation of Crude Product:**

- After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude **Cerebrocrast**.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Dry the crude product under vacuum.

Expected Yields:

Method	Temperature (°C)	Time	Yield (%)
Conventional Heating	~78	4-6 hours	60-75%
Microwave Irradiation	80-120	5-15 min	80-95% <sup>[1]</sup>

## Protocol 2: Purification of Cerebrocrast

The crude **Cerebrocrast** synthesized can be purified using recrystallization followed by column chromatography to achieve high purity (>98%).

### Part A: Recrystallization

Materials and Reagents:

- Crude **Cerebrocrast**
- Ethanol or Isopropanol
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper

Procedure:

- Dissolve the crude **Cerebrocrast** in a minimal amount of hot ethanol or isopropanol in an Erlenmeyer flask.
- Once fully dissolved, allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the crystals under vacuum.

## Part B: Column Chromatography

### Materials and Reagents:

- Recrystallized **Cerebrocrast**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Collection tubes

### Procedure:

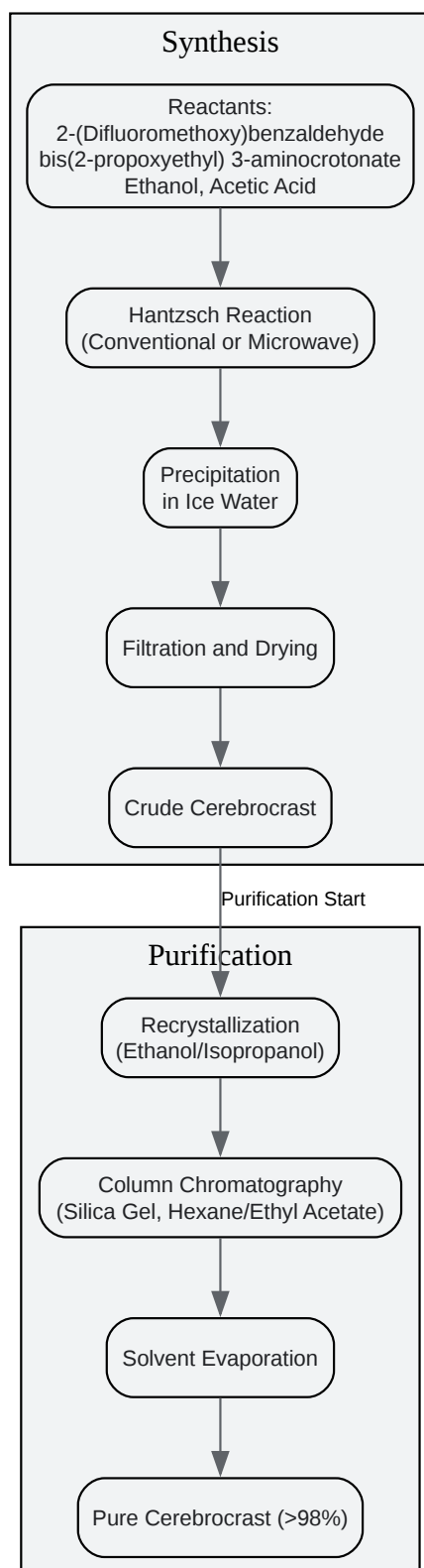
- **Column Packing:** Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- **Sample Loading:** Dissolve the recrystallized **Cerebrocrast** in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel bed.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).

- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure **Cerebrocrast**.
- Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **Cerebrocrast**.

## Visualizations

### Synthesis and Purification Workflow

The following diagrams illustrate the workflow for the synthesis and purification of **Cerebrocrast**.

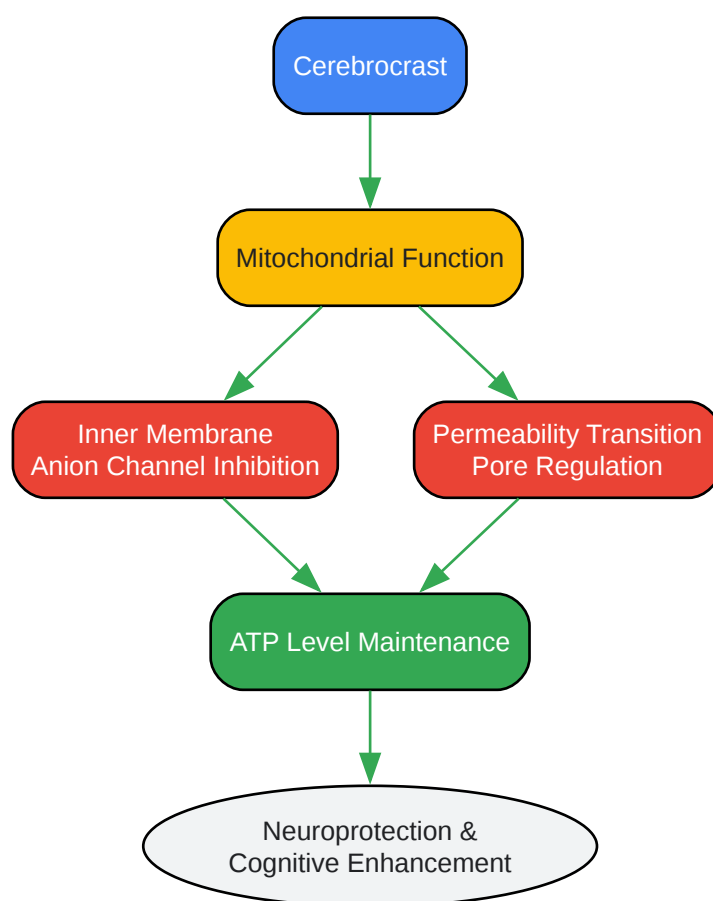


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Caption: Workflow for **Cerebrocrast** Synthesis and Purification.

## Hypothetical Signaling Pathway

**Cerebrocrast**, as a 1,4-dihydropyridine derivative, is known for its neuroprotective effects. While its precise signaling pathway is a subject of ongoing research, it is hypothesized to modulate mitochondrial function and cellular stress responses.



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Caption: Hypothetical Signaling Pathway for **Cerebrocrast**'s Neuroprotective Effects.

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## References



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